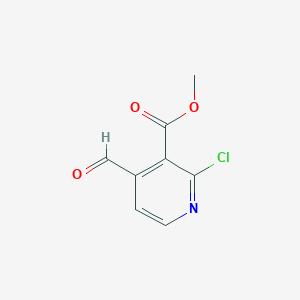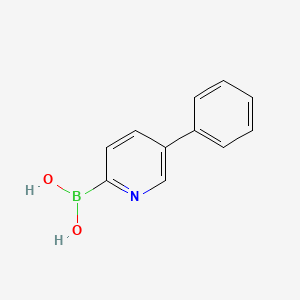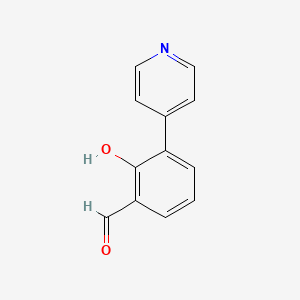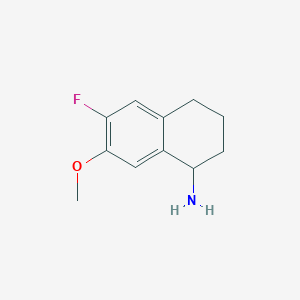
6-Chloro-2,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedlander quinoline synthesis, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group. This reaction is typically catalyzed by acids or bases and can be carried out under thermal conditions .
Another method involves the use of benzyltrimethylammonium tetrachloroiodate as a selective chlorinating agent. This reagent not only chlorinates the aminoaryl ketone but also generates hydrochloric acid in situ, which acts as a catalyst for the subsequent Friedlander condensation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids (e.g., FeCl₃, SnCl₂) and solid acid catalysts (e.g., NaHSO₄-SiO₂) are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild conditions.
Electrophilic Substitution: Nitrating agents (e.g., HNO₃) and sulfonating agents (e.g., SO₃) are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Electrophilic Substitution: Formation of nitro and sulfonyl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides and dihydroquinolines.
Scientific Research Applications
6-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. The compound can also interfere with cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 6-Chloro-2,8-dimethylquinoline
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Uniqueness
6-Chloro-2,7-dimethylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine at the 6-position and methyl groups at the 2- and 7-positions provides a distinct electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
6-chloro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
JWUJJIQQIUKZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


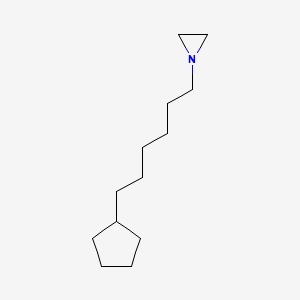
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)

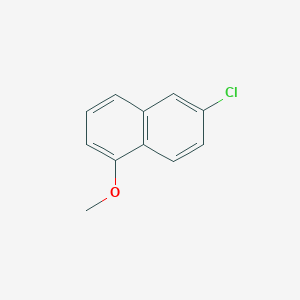
![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
